N'-(3-chloro-2-methylphenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, gas, color, etc.) and any distinctive odor .
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It can include information on the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index. It also includes chemical properties like acidity/basicity, reactivity with other substances, and stability .Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
A study on azoimine quinoline derivatives, which are structurally related to the compound of interest, demonstrated significant antimicrobial and anti-inflammatory activities. These compounds showed greater antioxidant potential than ascorbic acid at low concentrations and variable activity against bacteria and fungi. They also exhibited strong binding to DNA via intercalation and interaction with bovine serum albumin (BSA) through a static quenching process (Douadi et al., 2020).
Corrosion Inhibition
Research on heterocyclic Schiff bases, including similar quinoline derivatives, has shown them to be effective corrosion inhibitors for carbon steel in acidic environments. These compounds increase inhibitory efficiency with concentration, suggesting their potential utility in protecting industrial materials from corrosion (Benmahammed et al., 2020).
Antitubercular Activity
Novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones have been synthesized and displayed promising in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with some derivatives showing significant effectiveness. These findings underscore the potential of quinoline derivatives in treating tuberculosis (Kantevari et al., 2011).
Synthesis of Heterocyclic Compounds
Several studies have focused on the synthesis of various heterocyclic compounds utilizing quinoline derivatives. For instance, the development of furo[3,2-c]quinolin-4(5H)-one heterocycle through palladium-catalyzed cyclization demonstrates the versatility of quinoline derivatives in synthesizing complex organic molecules (Lindahl et al., 2006).
Safety And Hazards
properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-13-17(23)5-2-6-18(13)25-21(28)20(27)24-16-10-9-14-4-3-11-26(19(14)12-16)22(29)15-7-8-15/h2,5-6,9-10,12,15H,3-4,7-8,11H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTGGGOJEZXRBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-chloro-2-methylphenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide |
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